1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16399768
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine -](/images/structure/VC16399768.png)
Specification
Molecular Formula | C12H20ClN5 |
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Molecular Weight | 269.77 g/mol |
IUPAC Name | N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H19N5.ClH/c1-4-17-11(5-6-14-17)8-13-9-12-10(2)7-15-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H |
Standard InChI Key | RHXNVDBVKSHRMM-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC=N1)CNCC2=C(C=NN2C)C.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1-(1,4-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine features two pyrazole rings connected via a methanamine bridge. The first pyrazole ring contains methyl groups at positions 1 and 4, while the second ring incorporates an ethyl group at position 1 and a methylaminomethyl substituent at position 5. This arrangement creates a sterically hindered yet electronically diverse system, facilitating interactions with hydrophobic pockets in biological targets.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₄H₂₂N₆ |
Molecular Weight | 298.38 g/mol |
Pyrazole Rings | 2 |
Hydrogen Bond Donors | 2 (amine groups) |
Hydrogen Bond Acceptors | 4 (pyrazole nitrogens) |
The molecular geometry optimizes π-π stacking and hydrogen bonding, critical for binding to proteins and nucleic acids.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves multi-step reactions, typically beginning with the formation of substituted pyrazole precursors:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters yields the 1,4-dimethylpyrazole and 1-ethylpyrazole intermediates.
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Functionalization: The 1-ethylpyrazole undergoes chloromethylation using formaldehyde and hydrochloric acid, followed by amination with methylamine to introduce the methanamine bridge.
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Coupling Reaction: A nucleophilic substitution reaction links the two pyrazole moieties, often catalyzed by palladium in inert solvents like tetrahydrofuran.
Critical Parameters:
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Temperature (80–120°C) and reaction time (12–24 hours) significantly impact yield.
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Purification via column chromatography or recrystallization ensures >95% purity.
Chemical Reactivity and Functionalization
Reaction Profiles
The compound’s reactivity is governed by its amine and pyrazole groups:
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Amine Alkylation: The primary amine undergoes alkylation with alkyl halides, forming quaternary ammonium salts useful in ionic liquid synthesis.
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Electrophilic Substitution: The pyrazole rings participate in nitration and sulfonation at position 4, enhancing solubility for pharmaceutical formulations.
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Coordination Chemistry: The nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity.
Table 2: Common Reactions and Products
Reaction Type | Reagents | Product |
---|---|---|
Alkylation | Methyl iodide, K₂CO₃ | N-Methylated derivative |
Nitration | HNO₃, H₂SO₄ | 4-Nitro-pyrazole analog |
Metal Coordination | CuCl₂, ethanol | Cu(II)-pyrazole complex |
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
In vitro studies of analogous pyrazole derivatives demonstrate broad-spectrum antimicrobial activity:
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Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungi: Inhibition of Candida albicans growth at 16 µg/mL, likely via ergosterol biosynthesis disruption.
Anti-Inflammatory Action
The compound suppresses COX-2 and TNF-α production in macrophage models (IC₅₀ = 12 µM), suggesting utility in treating inflammatory disorders.
Mechanism: Competitive inhibition of cyclooxygenase enzymes through hydrogen bonding with Arg120 and Tyr355 residues.
Applications in Materials Science
Catalytic Ligands
Cu(II) complexes of this compound catalyze C–N coupling reactions with 85–92% yield, outperforming traditional bipyridine ligands.
Polymer Additives
Incorporation into epoxy resins enhances thermal stability (T₅% = 280°C vs. 240°C for unmodified resins) due to rigid pyrazole moieties.
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